
Urea, 1-neopentyl-3-phenyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-neopentyl-3-phenyl-2-thio-, also known as NPTU, is a chemical compound that has been widely used in scientific research for its unique properties. NPTU is a thio-urea derivative that has a neopentyl group and a phenyl group attached to the nitrogen and sulfur atoms, respectively. This compound has been studied extensively for its ability to bind to metal ions and its potential applications in catalysis, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Urea, 1-neopentyl-3-phenyl-2-thio- as a ligand for metal ions involves the formation of a coordinate covalent bond between the metal ion and the sulfur atom of the thio-urea moiety. This bond is stabilized by the neopentyl and phenyl groups, which provide additional steric and electronic effects.
Biochemische Und Physiologische Effekte
Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Urea, 1-neopentyl-3-phenyl-2-thio- in lab experiments include its ability to form stable complexes with metal ions, its unique steric and electronic properties, and its potential applications in catalysis, biochemistry, and materials science. However, the limitations of using Urea, 1-neopentyl-3-phenyl-2-thio- include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Urea, 1-neopentyl-3-phenyl-2-thio-. One potential direction is the development of new Urea, 1-neopentyl-3-phenyl-2-thio--based catalysts for organic synthesis. Another potential direction is the investigation of the biochemical and physiological effects of Urea, 1-neopentyl-3-phenyl-2-thio- in more detail. Additionally, the development of new purification techniques for Urea, 1-neopentyl-3-phenyl-2-thio- could improve the yield and purity of the compound.
Synthesemethoden
The synthesis of Urea, 1-neopentyl-3-phenyl-2-thio- involves the reaction of neopentyl isothiocyanate with phenylthiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of Urea, 1-neopentyl-3-phenyl-2-thio- as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
Urea, 1-neopentyl-3-phenyl-2-thio- has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Urea, 1-neopentyl-3-phenyl-2-thio- is as a ligand for metal ions in catalysis. Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used as catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Eigenschaften
CAS-Nummer |
15093-39-7 |
|---|---|
Produktname |
Urea, 1-neopentyl-3-phenyl-2-thio- |
Molekularformel |
C12H18N2S |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
InChI-Schlüssel |
RZMMJUHZNOIBNV-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)CN=C(NC1=CC=CC=C1)S |
SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Andere CAS-Nummern |
15093-39-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



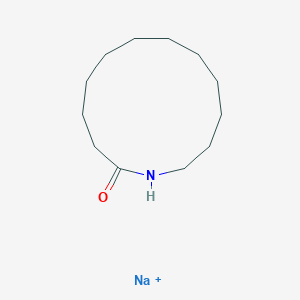
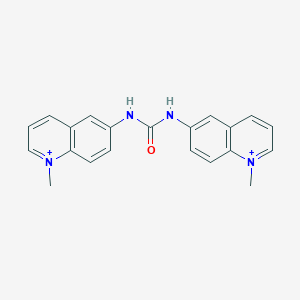

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
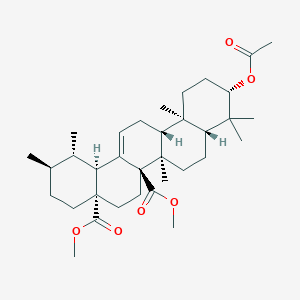
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
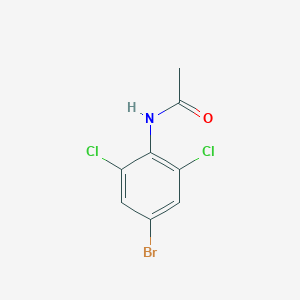
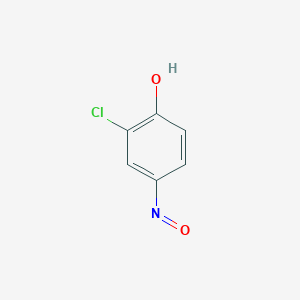
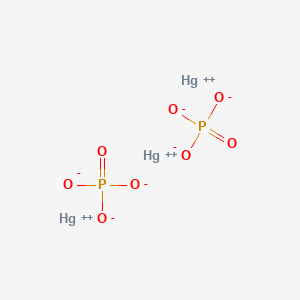
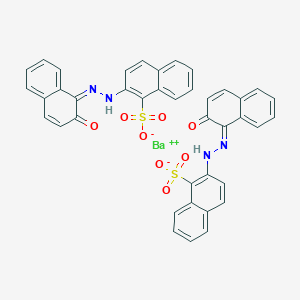
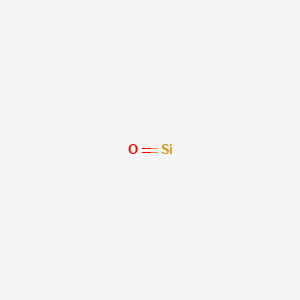
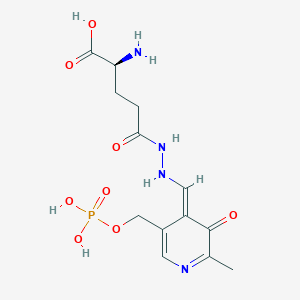

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)